11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid
Description
This compound is a thiazolidinone derivative featuring an 11-carbon undecanoic acid chain linked to a 2-chlorobenzylidene-substituted thiazolidinone core. Its structure combines a hydrophobic alkyl chain with a heterocyclic moiety, making it a candidate for studying lipophilicity and bioactivity in drug discovery.
Properties
IUPAC Name |
11-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO3S2/c22-17-12-9-8-11-16(17)15-18-20(26)23(21(27)28-18)14-10-6-4-2-1-3-5-7-13-19(24)25/h8-9,11-12,15H,1-7,10,13-14H2,(H,24,25)/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACDRFNHXYRDMQ-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 2-chlorobenzaldehyde and thiazolidinone derivatives . The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve eco-friendly processes to minimize environmental impact. For instance, using water as a solvent and employing catalysts like piperidine can enhance the yield and purity of the product . The reaction conditions are optimized to maintain a temperature below 50°C to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols .
Scientific Research Applications
11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential antidiabetic and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Thiazolidinone Derivatives with Varied Alkyl Chains
(a) 4-[(5E)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Structure: Similar thiazolidinone core but with a shorter 4-carbon butanoic acid chain.
- Data: CAS RN 301158-16-7; molecular formula C14H12ClNO3S2 .
(b) 11-{(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid
Substituted Benzylidene Analogs
(a) 11-((5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
- Structure : Fluorine substitution at the para position of the phenyl ring.
- Key Differences : Fluorine’s electron-withdrawing effect may alter electronic properties and metabolic stability compared to the chloro-substituted analog.
- Data : MDL number MFCD04441621 .
(b) 11-(5-{[1-butyl-5-cyano-4-methyl-2-(3-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyridin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
Physical Properties
Note: Data for the target compound are sparse; values from analogs suggest typical melting points >200°C and UV absorption near 388 nm due to conjugated systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
